molecular formula C16H11NO3S2 B1659495 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- CAS No. 65491-26-1

4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-

Cat. No.: B1659495
CAS No.: 65491-26-1
M. Wt: 329.4 g/mol
InChI Key: BMDUKCMLAWNULI-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- typically involves the condensation of 4-acetylphenyl and 2-furanyl aldehydes with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.

    2-Imino-4-thiazolidinones: Similar structure but with an imino group instead of a thioxo group.

    4-Oxo-thiazolidinones: These compounds have an oxo group instead of a thioxo group

Uniqueness

4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in research and industry .

Properties

IUPAC Name

5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDUKCMLAWNULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389166
Record name 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65491-26-1
Record name 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-

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